Fructo-oligosaccharide DP8/GF7

Description

Definition and Structural Context of Fructo-oligosaccharides

Fructo-oligosaccharides are a type of oligosaccharide composed of linear chains of fructose (B13574) units. mdpi.com These chains are typically linked by β-(2→1) glycosidic bonds and are connected to a terminal glucose unit. ukessays.comuminho.pt The number of fructose units in the chain, known as the degree of polymerization (DP), can vary. FOS are naturally present in various plants, including asparagus, onions, and bananas. ukessays.com

FOS can be categorized based on their degree of polymerization. Short-chain FOS (scFOS) generally have a DP of 2 to 5, while long-chain FOS have a higher DP. ukessays.comayurvedjournal.com The length of the fructose chain influences the physicochemical properties of the FOS molecule. nih.gov

Table 1: Classification of Fructo-oligosaccharides by Degree of Polymerization (DP)

| Classification | Degree of Polymerization (DP) |

| Short-chain FOS (scFOS) | 2-5 |

| Native Inulin (B196767) | Average DP of 10-12 |

| High Performance (HP) Inulin | DP > 20 |

| Oligofructose | DP < 10 |

This table provides a general classification of FOS based on their degree of polymerization.

Specific Nomenclature and Structural Features of Fructo-oligosaccharide DP8/GF7

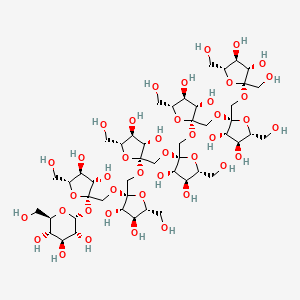

The nomenclature "this compound" provides specific details about its structure. "DP8" indicates that the molecule has a total degree of polymerization of 8, meaning it is composed of eight monosaccharide units. medchemexpress.comglpbio.comchemsrc.com The "GF7" designation further clarifies the composition: one glucose (G) unit and seven fructose (F) units. medchemexpress.comchemsrc.com

The structure consists of seven fructose units linked together by β-(2→1)-glycosidic bonds, with a terminal D-glucosyl unit at the non-reducing end. medchemexpress.comchemsrc.com This specific arrangement gives this compound its distinct chemical properties.

Table 2: Structural Features of this compound

| Feature | Description |

| Chemical Formula | C48H82O41 glentham.comphytopurify.com |

| Molecular Weight | 1315.14 g/mol glentham.comphytopurify.comcymitquimica.com |

| Degree of Polymerization (DP) | 8 medchemexpress.comglpbio.comchemsrc.com |

| Monosaccharide Composition | 1 Glucose unit, 7 Fructose units medchemexpress.comchemsrc.com |

| Glycosidic Linkages | β-(2→1) between fructose units medchemexpress.comchemsrc.com |

| CAS Number | 62512-21-4 glentham.comphytopurify.com |

This interactive table details the key structural and chemical properties of this compound.

Significance of High Degree of Polymerization Fructo-oligosaccharides in Academic Research

Fructo-oligosaccharides with a high degree of polymerization (high-DP FOS), such as DP8/GF7, are of significant interest in academic research due to their unique physicochemical and physiological properties compared to their short-chain counterparts.

Research has shown that the degree of polymerization of fructans influences their prebiotic activity. oup.com Studies suggest that a higher degree of polymerization can lead to a slower fermentation rate in the colon. oup.com This slower fermentation may confer greater benefits to the microbial community throughout both the proximal and distal regions of the colon. oup.com

Furthermore, the chain length of FOS affects their physical properties, such as water-binding capacity. nih.gov Long-chain FOS have different solubility and viscosity compared to short-chain FOS, which has implications for their behavior in various systems. nih.gov For example, the viscosity of a FOS solution is higher than that of sucrose (B13894) at the same concentration due to the greater molecular weight of FOS. ukessays.com

A study comparing fructans with different degrees of polymerization found that those with a higher polymerization degree, specifically low and high polymerization degree inulins (LPDI and HPDI), had a greater prebiotic effect than short-chain FOS. nih.gov Another study in a colitis mouse model demonstrated that while both low molecular weight FOS and high molecular weight levan (B1592505) (a type of fructan) suppressed intestinal inflammation, the high molecular weight fructan had a more pronounced and persistent impact on the gut microbiota. oup.com

Research has also explored the impact of FOS with varying degrees of polymerization on mineral absorption. One study found that inulin with a DP greater than 23 had the most significant effect on calcium bioavailability in rats compared to shorter-chain oligofructose. nih.gov

Table 3: Summary of Research Findings on High-DP Fructo-oligosaccharides

| Research Area | Key Findings |

| Prebiotic Activity | Higher DP leads to slower fermentation and potentially enhanced prebiotic potency. oup.comnih.gov |

| Gut Microbiota Modulation | High molecular weight fructans can have a more pronounced and lasting effect on gut microbiota composition. oup.com |

| Physicochemical Properties | Longer chain length affects properties like solubility and viscosity. nih.gov |

| Mineral Bioavailability | Inulin with a higher DP showed a more significant effect on calcium absorption in an animal model. nih.gov |

This interactive table summarizes key research findings related to the significance of high-DP fructo-oligosaccharides.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-16-24(58)32(66)33(67)41(81-16)89-48(40(74)31(65)23(8-56)88-48)15-80-47(39(73)30(64)22(7-55)87-47)14-79-46(38(72)29(63)21(6-54)86-46)13-78-45(37(71)28(62)20(5-53)85-45)12-77-44(36(70)27(61)19(4-52)84-44)11-76-43(35(69)26(60)18(3-51)83-43)10-75-42(9-57)34(68)25(59)17(2-50)82-42/h16-41,49-74H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHDBCCSNMFRIG-XZASVILLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62512-21-4 | |

| Record name | O-β-D-Fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62512-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biotechnological Production Methodologies for Fructo Oligosaccharide Dp8/gf7

Enzymatic Synthesis of Fructo-oligosaccharides with Controlled Degree of Polymerization

The enzymatic production of FOS allows for the modulation of the final product's composition by carefully controlling various reaction parameters. nih.gov The degree of polymerization of the resulting FOS is influenced by factors such as the source of the enzyme, substrate concentration, temperature, pH, and reaction time. nih.govmdpi.com Enzymes with high transfructosylating activity are preferred for synthesizing short-chain FOS. frontiersin.org The synthesis process involves a series of reactions where the initially formed FOS can act as both donors and acceptors of fructosyl units, leading to the formation of FOS with progressively higher DP. nih.gov

Process Optimization for High DP FOS Production

To maximize the yield of high DP FOS like DP8/GF7, it is crucial to optimize the enzymatic synthesis process. This involves a detailed understanding of how different process variables interact and affect the transfructosylation and hydrolysis activities of the enzyme.

The concentration of the substrate, primarily sucrose (B13894), plays a critical role in determining the DP of the synthesized FOS. nih.gov Generally, lower initial sucrose concentrations tend to favor the production of FOS with a higher degree of polymerization (DP5 and higher). nih.gov Conversely, high initial sucrose concentrations (above 40%) typically enhance the synthesis of shorter-chain FOS like 1-kestose (B104855) (DP3) and nystose (B80899) (DP4). nih.gov

Increasing the sucrose concentration can shift the enzyme's specificity towards transfructosylation and away from hydrolysis, which is the breakdown of sucrose into glucose and fructose (B13574). d-nb.info For instance, elevating the sucrose concentration from 570 g/L to 800 g/L has been shown to increase the concentration of inulin-type FOS (I-FOS) and favor the synthesis of products with a lower DP, while simultaneously reducing sucrose hydrolysis. nih.govnih.gov In one study, using 800 g/L of sucrose for 20 hours resulted in an I-FOS-rich syrup containing FOS with a DP of 3-11. nih.gov This indicates that while high substrate concentrations can favor transfructosylation, they may also lead to a broader distribution of FOS with varying chain lengths.

The following table summarizes the effect of initial sucrose concentration on FOS production from various studies.

Table 1: Effect of Initial Sucrose Concentration on FOS Synthesis

| Enzyme Source | Initial Sucrose Concentration | Key Findings | Reference |

|---|---|---|---|

| Aspergillus niger | 10% and 20% (w/v) | Higher efficiency in producing DP5 at prolonged reaction times. | conicet.gov.ar |

| Aspergillus niger | 40% and 60% (w/v) | Less efficient synthesis of DP4 and consequently DP5. | conicet.gov.ar |

| Lactobacillus gasseri DSM 20604 | 300 g/L | Maximum FOS formation of 45% (w/w) was achieved. | nih.gov |

| Lactobacillus gasseri DSM 20604 | 570 g/L to 800 g/L | Increased I-FOS concentration and synthesis of lower DP products. | nih.govnih.gov |

| Leuconostoc citreum | High concentrations | Shifted specificity towards FOS synthesis, nearly eliminating inulin (B196767) production. | d-nb.info |

The concentration and activity of the enzyme are pivotal in controlling the FOS production process. mdpi.com Higher enzyme concentrations generally lead to a faster rate of reaction. mdpi.com However, an optimal enzyme concentration is necessary to maximize the yield of the desired FOS. For the production of short-chain FOS, an enzyme concentration of about 5 U/mL has been found to be optimal. mdpi.com If the goal is to produce FOS with a higher DP, the enzyme concentration can be adjusted accordingly. mdpi.com

For example, with the enzyme Seqenzym® FT, at a concentration of 1.7 U/mL, the conversion was only 89% after 6 hours, whereas at 12 U/mL, the FOS yield began to decline after just 45 minutes, indicating that the FOS were being hydrolyzed. mdpi.com This highlights the delicate balance required in enzyme concentration to favor synthesis over degradation. Some studies have shown that a low enzyme concentration combined with a high sucrose concentration can lead to the efficient synthesis of low molecular weight FOS. d-nb.info

The table below illustrates the impact of enzyme concentration on FOS synthesis.

Table 2: Influence of Enzyme Concentration on FOS Production

| Enzyme | Enzyme Concentration | Outcome | Reference |

|---|---|---|---|

| Seqenzym® FT | 1.7 U/mL | 89% conversion after 6 hours. | mdpi.com |

| Seqenzym® FT | 5 U/mL | Optimal for short-chain FOS production. | mdpi.com |

| Seqenzym® FT | 12 U/mL | FOS yield declined after 45 minutes. | mdpi.com |

| IslA4 | Low concentration | High levels of FOS synthesis in conjunction with high sucrose. | d-nb.info |

| Pectinex Ultra SP-L | 3.3 U/g sucrose | Optimal for nystose and 1-kestose production. | scialert.net |

The reaction conditions, including pH, temperature, and time, are critical parameters that must be carefully controlled to optimize the synthesis of high DP FOS. nih.gov These factors influence both the activity and stability of the enzyme. mdpi.com

pH: The optimal pH for FOS synthesis varies depending on the enzyme source. For instance, an inulosucrase from Lactobacillus gasseri DSM 20604 showed optimal FOS production at a pH of 5.2. nih.gov For Aureobasidium pullulans, the optimal pH for FOS production was found to be 6.0. saspublishers.com

Temperature: Temperature affects the rate of the enzymatic reaction. An optimal temperature maximizes FOS yield without leading to enzyme denaturation. For the inulosucrase from L. gasseri, the optimal temperature was 55°C. nih.gov Similarly, for A. pullulans, 55°C was also the optimal temperature. saspublishers.com However, for an invertase from Aspergillus terreus, optimal conditions were found to be 40°C. d-nb.info

Time: The reaction time is crucial for achieving the desired FOS composition. The synthesis of FOS with higher DP occurs over time as shorter-chain FOS act as acceptors for further fructosylation. nih.gov However, prolonged reaction times can lead to the hydrolysis of the formed FOS, especially once the initial sucrose is depleted. mdpi.com Therefore, it is essential to determine the optimal reaction time to maximize the yield of high DP FOS and then terminate the reaction to prevent their degradation. nih.gov For example, with an inulosucrase from L. gasseri, the maximum FOS formation was achieved after 24 hours. nih.gov

The following table presents a summary of optimal reaction conditions from different studies.

Table 3: Optimal Reaction Conditions for FOS Synthesis

| Enzyme/Organism Source | Optimal pH | Optimal Temperature (°C) | Optimal Time (h) | Reference |

|---|---|---|---|---|

| Lactobacillus gasseri DSM 20604 | 5.2 | 55 | 24 | nih.gov |

| Aureobasidium pullulans | 6.0 | 55 | 24 | saspublishers.com |

| Aspergillus ibericus | 6.2 | 37 | - | mdpi.com |

| Penicillium citreonigrum | 4-6 | 28 | 61 | mdpi.com |

| Pectinex Ultra SP-L | 5.6 | - | 8.68 | scialert.net |

| Aspergillus niger | 5.5 | 50 | 1.5 (for max YFOS) | conicet.gov.ar |

| Lactobacillus gasseri DSM 20604 (InuGB-V3) | 3.5-5.5 | 40 | - | nih.gov |

Enzyme Concentration and Activity Modulation

Enzyme Engineering and Directed Evolution for Enhanced Transfructosylation

To further improve the efficiency of high DP FOS production, researchers have turned to enzyme engineering and directed evolution techniques. frontiersin.org These approaches aim to modify the catalytic properties of fructosyltransferases to enhance their transfructosylation activity and alter their product specificity.

Rational design and directed evolution are the two main strategies for protein engineering. researchgate.net Rational design involves making specific changes to the enzyme's amino acid sequence based on its known structure and function. Directed evolution, on the other hand, mimics natural selection in the laboratory by creating a large library of enzyme variants through random mutagenesis and then screening for those with improved properties. wikipedia.org

Site-directed mutagenesis has been used to modify the active site of fructosyltransferases to shift the reaction specificity towards transfructosylation. oup.com For example, modifying residues that coordinate the catalytic acid/base and the nucleophile in a levansucrase from Bacillus megaterium resulted in variants with increased transfructosylation efficiency. oup.com In another study, a semirational directed evolution approach was applied to an Aspergillus japonicus β-fructofuranosidase, successfully improving its ability to synthesize inulin-type FOS. nih.gov This involved creating mutations in loop regions of the enzyme, which are often involved in substrate binding and product release. nih.gov

Genetic engineering has also been employed to overexpress fructosyltransferase genes in microbial hosts, leading to higher enzyme yields. mdpi.com For instance, a mutant strain of Aspergillus niger obtained through UV irradiation showed increased production of FOS. academicjournals.org These engineered enzymes can then be used in optimized reaction conditions to produce FOS with a desired DP profile, including higher DP products like DP8/GF7.

Expression Systems for Recombinant Enzymes

The production of Fructo-oligosaccharides (FOS), including higher degree of polymerization (DP) variants like DP8/GF7, heavily relies on the activity of fructosyltransferases (FTases). nih.govmdpi.com To enhance the production and efficiency of these enzymes, recombinant DNA technology is widely employed. Various expression systems have been developed to produce recombinant FTases with desirable characteristics for industrial applications.

One of the most successful and widely used expression systems for producing FTases is the methylotrophic yeast Pichia pastoris. oup.comnih.gov This system is favored for its ability to grow to high cell densities, its capacity for high-level secretion of recombinant proteins, and the presence of a strong, inducible promoter, AOX1. nih.gov Researchers have successfully expressed FTase genes from various microbial and plant sources in P. pastoris. For instance, a novel fructosyltransferase (FT-A) from Aspergillus niger TCCC41686 was expressed in Pichia pastoris, demonstrating high potential for industrial FOS production with a yield of 67.05% ± 3.12%. mdpi.com Similarly, the expression of a fructosyltransferase gene from Aspergillus oryzae in Pichia pastoris has been reported. nih.gov The heterologous expression of a high DP 1-fructan:fructan fructosyltransferase (1-FFT) from Echinops ritro (B10826671) in P. pastoris yielded a functional enzyme capable of producing high DP inulin and FOS, suggesting its suitability for use in bioreactors. oup.comresearchgate.net

Saccharomyces cerevisiae, or baker's yeast, is another well-established expression host due to extensive knowledge of its genetics and physiology. nih.gov However, early attempts to express microbial FTases, such as the levansucrase (SacB) from Bacillus subtilis, in S. cerevisiae resulted in low secretion levels. nih.gov More recent strategies have involved engineering S. cerevisiae for the one-step production of FOS. By expressing a β-fructofuranosidase FTase from Schwanniomyces occidentalis in a S. cerevisiae strain lacking the native sucrose hydrolyzing gene (SUC2), researchers developed a process for direct FOS production from sucrose. csic.es

The oleaginous yeast Yarrowia lipolytica has also been explored as a host for displaying FTase on the cell surface, creating a whole-cell catalyst for FOS production. nih.gov This approach simplifies downstream processing by eliminating the need for enzyme purification.

Bacterial systems, while less common for fungal FTase expression due to differences in protein folding and post-translational modifications, have been utilized. For example, a fructosyltransferase from Aspergillus niger TCCC41686 was successfully expressed in Pichia pastoris. nih.gov

Table 1: Examples of Recombinant Fructosyltransferase Expression Systems

| Enzyme Source | Expression Host | Key Findings |

| Aspergillus niger TCCC41686 | Pichia pastoris | Achieved a high FOS yield of 67.05% ± 3.12%. nih.gov |

| Echinops ritro (hDP 1-FFT) | Pichia pastoris | Produced a functional enzyme capable of synthesizing high DP inulin and FOS. oup.comresearchgate.net |

| Schwanniomyces occidentalis | Saccharomyces cerevisiae | Enabled one-step production of a functional sweetening mixture containing FOS. csic.es |

| Aspergillus oryzae | Yarrowia lipolytica | Utilized yeast cell-surface display to create a whole-cell FOS catalyst. nih.gov |

Enzyme Immobilization Techniques for Continuous Production

For large-scale and continuous production of FOS, including high DP variants, enzyme immobilization is a crucial technology. nih.govuminho.pt Immobilization enhances enzyme stability, allows for easy separation of the enzyme from the product, and enables the reuse of the biocatalyst, thereby improving the economics of the process. dtu.dktandfonline.com

Various immobilization strategies have been investigated for FTases. These techniques can be broadly classified into physical adsorption, covalent bonding, entrapment, and cross-linking. The choice of immobilization method and support material significantly impacts the activity, stability, and mass transfer characteristics of the immobilized enzyme. tandfonline.com

Enzymatic membrane reactors (EMRs) have emerged as a highly effective system for continuous FOS production. dtu.dktandfonline.com In an EMR, the enzyme is typically kept in suspension (free or immobilized on particles) and retained by an ultrafiltration membrane, while the smaller product molecules pass through. researchgate.netmdpi.com This setup allows for continuous operation and in-situ product removal, which can enhance reaction efficiency. researchgate.net For instance, an ultrafiltration membrane reactor using Pectinex Ultra SP-L achieved a 63% FOS yield from molasses. tandfonline.com Another study demonstrated a continuous process using Saccharomyces cerevisiae invertase immobilized on magnetite nanoparticles in a simulated continuous stirred-tank reactor, achieving a peak FOS concentration of 73.96 mM. tandfonline.com

Packed bed reactors (PBRs) and fluidized bed reactors (FBRs) are also commonly used for immobilized enzymes. tandfonline.com In a PBR, the immobilized enzyme particles are packed into a column through which the substrate solution flows. FBRs suspend the immobilized enzyme particles in an upward flow of the substrate solution, which can improve mass transfer. tandfonline.com

The material used for immobilization is critical. Supports can range from natural polymers like alginate and chitosan (B1678972) to synthetic resins and inorganic materials like magnetite. For example, Aspergillus terreus 1-fructosyltransferase has been immobilized for the production of neofructo-oligosaccharides. mdpi.com

Table 2: Enzyme Immobilization Techniques and Reactor Configurations for FOS Production

| Reactor Type | Immobilization Strategy | Key Advantages |

| Enzymatic Membrane Reactor (EMR) | Free or immobilized enzyme retained by a membrane | Continuous operation, high volumetric productivity, simplified downstream processing. uminho.ptdtu.dktandfonline.com |

| Packed Bed Reactor (PBR) | Enzyme immobilized on a solid support and packed in a column | High enzyme loading, potential for plug flow characteristics. tandfonline.com |

| Fluidized Bed Reactor (FBR) | Immobilized enzyme particles suspended by fluid flow | Improved mass transfer, reduced clogging issues. tandfonline.com |

| Stirred Tank Reactor (CSTR) | Enzyme immobilized on particles (e.g., magnetic nanoparticles) | Good mixing, potential for high stability and recovery of the enzyme. tandfonline.com |

Microbial Fermentation Strategies for Fructo-oligosaccharide DP8/GF7

Microbial fermentation is another primary route for FOS production. nih.gov This can be achieved either through direct fermentation where the microorganism produces the necessary enzymes and synthesizes FOS in the same process, or through a two-step process involving separate enzyme production and subsequent FOS synthesis. mdpi.com

Selection and Engineering of FOS-Producing Microorganisms

The selection of a suitable microorganism is paramount for efficient FOS production. nih.gov Fungi, particularly from the genera Aspergillus and Aureobasidium, are the most prominent FOS producers due to their ability to secrete high levels of FTases. mdpi.commdpi.com Aspergillus niger is a widely studied and industrially important fungus for FOS synthesis. mdpi.com

Genetic engineering plays a significant role in improving the capabilities of these microorganisms. mdpi.com For example, a mutant strain of Aspergillus niger generated through gamma irradiation showed enhanced β-fructofuranosidase activity. mdpi.com Another study reported the overexpression of the Ftase gene in Aspergillus oryzae S719, which resulted in a high FOS production of approximately 586 g/L in 20 hours under bioreactor conditions. mdpi.com

Probiotic bacteria such as Lactobacillus and Bifidobacterium species are also known to ferment FOS. nih.gov While their primary role is often considered in the context of gut health, some strains can be utilized in fermentation processes.

Co-culturing different microorganisms can also be a strategic approach. For instance, a co-culture of A. ibericus with Saccharomyces cerevisiae has been used for the simultaneous production and purification of FOS. mdpi.com In this system, A. ibericus produces the FOS, while S. cerevisiae consumes the unwanted monosaccharides (glucose and fructose), thereby purifying the FOS mixture. uminho.ptumons.ac.be

Bioreactor Design and Fermentation Kinetics for High DP FOS

The design of the bioreactor and the control of fermentation parameters are critical for maximizing the yield and influencing the composition of FOS, particularly for achieving a higher degree of polymerization. nih.gov Key parameters that affect fermentation kinetics include pH, temperature, agitation, and dissolved oxygen (DO) concentration. mdpi.com

For instance, in the fermentation of A. ibericus, varying the temperature between 25–35 °C and pH between 5.5–6.5 showed positive effects on FOS production, with a predicted maximum yield at 37 °C and a pH of 6.2. mdpi.com Agitation and aeration are crucial for supplying sufficient oxygen for aerobic microbial growth and enzyme secretion. mdpi.com In shake flasks, agitation speeds of 150–200 rpm are typical, while bioreactors may require higher speeds (150–900 rpm) and aeration rates (0.75–1.0 vvm) to overcome mass transfer limitations at larger scales. mdpi.com

A study on Aureobasidium pullulans demonstrated that maintaining a high dissolved oxygen concentration in a repeated-batch culture led to a maximum FOS concentration of 548.3 ± 37.4 g/L and a yield of 68.6% ± 2.6%. nih.gov Importantly, this high DO concentration also influenced the composition of the FOS mixture, increasing the proportion of higher DP FOS like GF4 and GF5. nih.gov

Fed-batch and repeated-batch fermentation modes are often employed to achieve high cell densities and high product concentrations. nih.gov In a fed-batch process, the substrate is fed into the bioreactor during the fermentation, which can help to control substrate inhibition and prolong the production phase.

The breakdown kinetics of FOS can vary depending on the degree of polymerization. Studies have shown that lower DP FOS (DP3-DP8) are utilized more rapidly by microorganisms compared to higher DP FOS (DP≥10). nih.govresearchgate.netwur.nl This differential utilization can be exploited in fermentation strategies to enrich for higher DP FOS.

Submerged and Solid-State Fermentation

FOS production can be carried out using either submerged fermentation (SmF) or solid-state fermentation (SSF). nih.gov

Submerged Fermentation (SmF) involves the growth of microorganisms in a liquid medium. This is the most common method for industrial production of FOS due to easier control of process parameters and scalability. mdpi.com Most of the examples discussed in the previous sections, such as the use of stirred-tank bioreactors, fall under SmF.

Solid-State Fermentation (SSF) involves the growth of microorganisms on a solid substrate in the absence or near absence of free water. nih.gov Agro-industrial by-products are often used as substrates in SSF, which can make the process more economical. nih.gov While less common for large-scale FOS production compared to SmF, SSF has been explored and can offer advantages such as higher product yields and lower wastewater generation in some cases.

Purification and Downstream Processing for High Purity this compound

The product of enzymatic synthesis or microbial fermentation is a mixture containing FOS of varying DPs, unreacted sucrose, and monosaccharides like glucose and fructose. springernature.com To obtain high-purity this compound, a multi-step downstream processing and purification strategy is necessary. nih.gov

A common initial step is the removal of monosaccharides. This can be achieved through microbial treatment, where specific microorganisms that selectively consume monosaccharides are used. For example, Bacillus subtilis has been shown to rapidly utilize glucose and fructose with minimal consumption of FOS, increasing the purity of FOS from 59.2% to 82.5% in a fed-batch fermentation process. frontiersin.orgnih.gov Saccharomyces cerevisiae and Zymomonas mobilis are also effective in removing small sugars. uminho.pt

Chromatographic techniques are essential for separating FOS based on their degree of polymerization. High-performance liquid chromatography (HPLC) with columns like XAmide or NH2 is used for analytical separation and quantification. mdpi.com For preparative and large-scale purification, techniques like simulated moving bed (SMB) chromatography are employed. uminho.ptresearchgate.net SMB is a continuous chromatographic process that can efficiently separate the components of a mixture. researchgate.net

Other purification methods include the use of activated charcoal to remove impurities and for desalting. mdpi.comspringernature.com Membrane filtration, particularly nanofiltration, is gaining importance for concentrating the product and separating it from smaller molecules. researchgate.net A novel strategy involving pre-column derivatization followed by high-speed counter-current chromatography (HSCCC) has also been developed for the isolation and purification of FOS. mdpi.com

The final product is typically analyzed for purity and composition using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the structure of the purified FOS. mdpi.com

Removal of Mono- and Di-saccharide Byproducts

A primary challenge in FOS production is the presence of significant quantities of glucose, fructose, and residual sucrose in the final reaction mixture. researchgate.net These low-molecular-weight sugars lack the desired prebiotic activity and can increase the caloric value of the product. nih.gov Various strategies are employed to remove these byproducts, thereby increasing the purity of the FOS fraction.

One common method involves enzymatic treatment. For instance, a mixture of enzymes including sucrase, α-amylase, pullulanase, and maltase can be used to hydrolyze sucrose and starch into their constituent monosaccharides. Following this enzymatic hydrolysis, the resulting reducing sugars (glucose and fructose) can be converted into their corresponding sugar alcohols (sorbitol and mannitol) through a reduction reaction with alkaline borohydride (B1222165). megazyme.com This multi-step enzymatic and chemical process effectively removes the simple sugar contaminants from the FOS mixture.

Activated charcoal adsorption is another widely used purification technique. nih.gov This physical method relies on the reversible adsorption of sugars onto the activated charcoal. nih.gov By carefully controlling the process, it is possible to selectively adsorb and remove the smaller mono- and disaccharides, thus enriching the FOS content in the solution.

Table 1: Example of an Enzymatic/Chemical Method for Removal of Simple Sugars

This table outlines a multi-step laboratory procedure for purifying fructans by removing interfering simple sugars.

| Step | Action | Reagent/Enzyme | Purpose |

| 1 | Hydrolysis of Sucrose & Starch | Sucrase/Amylase solution | To break down sucrose and starch into glucose and fructose. |

| 2 | Reduction of Reducing Sugars | Alkaline borohydride solution | To convert glucose and fructose into their non-reducing sugar alcohol forms. |

| 3 | Neutralization & Borohydride Removal | Acetic acid | To stop the reduction reaction and remove excess borohydride. |

| 4 | Fructan Hydrolysis (for measurement) | Fructanase mixture | To break down fructans into measurable fructose and glucose units. |

| 5 | Quantification | p-Hydroxybenzoic acid hydrazide (PAHBAH) | To react with the newly produced reducing sugars for spectrophotometric measurement. |

Selective Fermentation for Product Enrichment

Selective fermentation is a biotechnological strategy that utilizes microorganisms to purify FOS mixtures. nih.govmdpi.com This process leverages the metabolic preferences of certain microbes, such as specific strains of yeast or bacteria, which can selectively consume the simple sugars (glucose, fructose, and sucrose) while leaving the more complex FOS molecules, like DP8/GF7, largely untouched. nih.govfrontiersin.orgumons.ac.be This targeted consumption effectively enriches the concentration of FOS in the fermentation broth. frontiersin.orgresearchgate.net

For example, probiotic bacteria like Bacillus subtilis and Bacillus coagulans, as well as yeasts such as Saccharomyces cerevisiae, have been successfully employed for this purpose. nih.govresearchgate.netmdpi.com These microorganisms preferentially metabolize monosaccharides and disaccharides, converting them into biomass or other valuable byproducts like ethanol (B145695) or lactic acid. nih.govmdpi.com

Research has demonstrated the effectiveness of this method. In one study using Bacillus subtilis in a fed-batch fermentation process, the purity of FOS was increased from an initial 59.2% to 82.5%. nih.govfrontiersin.org Similarly, a hybrid process combining fermentation with Bacillus coagulans and enzymatic conversion of residual sucrose achieved an FOS purity of 92.1%. nih.gov This approach not only purifies the FOS but can also add value by producing a synbiotic product containing both the prebiotic FOS and the probiotic microorganisms. nih.gov

Table 2: FOS Purification via Selective Fermentation with Bacillus subtilis

This table shows the change in purity and concentration of a Fructo-oligosaccharide (FOS) mixture after a fed-batch fermentation process designed to remove unwanted monosaccharides.

| Parameter | Initial Crude Preparation | Final Fermentation Broth |

| FOS Purity | 59.2% | 82.5% |

| Final FOS Concentration | - | 140 g/L |

| Data sourced from a study on a fed-batch fermentation process. nih.govfrontiersin.org |

Chromatographic and Membrane Separation Technologies

For high-purity applications, chromatographic and membrane separation technologies are indispensable for isolating specific FOS fractions, including this compound. nih.govnih.gov

Chromatographic Separation is a high-resolution technique used for the large-scale fractionation of carbohydrates. researchgate.net Techniques like size-exclusion chromatography and ion-exchange chromatography are employed. nih.gov Simulated moving bed (SMB) chromatography, a continuous and highly efficient method, has proven effective for separating oligosaccharide mixtures from byproduct sugars. researchgate.netuwo.ca For instance, the separation of xylo-oligosaccharides (XOS) from impurities has been successfully demonstrated using SSMB (Sequential Simulated Moving Bed) systems, highlighting the potential for purifying FOS of a specific degree of polymerization. uwo.casci-hub.se High-performance liquid chromatography (HPLC) is also a key tool, not only for analysis but also for preparative fractionation to obtain FOS of a defined DP. nih.govchromatographyonline.com

Membrane Separation Technologies , particularly nanofiltration (NF), offer an attractive industrial-scale method for concentrating and purifying oligosaccharides. uminho.ptdeswater.com NF membranes act as molecular sieves, allowing the smaller mono- and disaccharides (like glucose, fructose, and sucrose) to pass through while retaining the larger FOS molecules. deswater.comtandfonline.com Studies have shown that selecting the appropriate membrane is crucial. For example, the NP030 membrane demonstrated a FOS retention of 66% while retaining only 18% of glucose and 24% of sucrose. deswater.comtandfonline.com By using techniques like diafiltration in conjunction with nanofiltration, where water is added to wash out the smaller sugars, FOS purity can be significantly increased, with some processes achieving purities of 80% to over 90%. deswater.comcsic.es

Table 3: Saccharide Retention by Nanofiltration Membrane NP030

This table displays the observed retention rates for different types of sugars using the NP030 nanofiltration membrane, indicating its effectiveness in separating Fructo-oligosaccharides from smaller sugars.

| Saccharide Type | Observed Retention (Robs) |

| Fructo-oligosaccharides (FOS) | 0.66 |

| Sucrose | 0.24 |

| Glucose | 0.18 |

| Fructose | 0.15 |

| Data from dead-end filtration cell experiments. deswater.comtandfonline.com |

Compound Index

Advanced Analytical Characterization of Fructo Oligosaccharide Dp8/gf7

Chromatographic Techniques for Oligosaccharide Separation and Quantification

Chromatography is a cornerstone for the separation of individual oligosaccharides from complex mixtures. The choice of technique depends on the specific analytical goal, whether it is for quantification, purification, or hyphenation with other detection methods.

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including FOS. Under high pH conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion exchange. PAD provides direct and sensitive detection without the need for derivatization.

In the analysis of fructans from Jerusalem artichoke, HPAEC was used to determine the degree of polymerization. nih.gov This technique successfully separated a range of FOS, with specific retention times for each, demonstrating its efficacy in resolving oligosaccharides based on size. For instance, a study reported a retention time of 21.3 minutes for fructo-oligosaccharide DP8. nih.gov The use of a high-capacity anion-exchange column with a gradient elution program is typical for resolving these complex mixtures. nih.gov

Table 1: HPAEC Retention Times for Select Fructo-oligosaccharides

| Compound | Degree of Polymerization (DP) | Retention Time (minutes) |

| 1-kestose (B104855) | 3 | 3.5 |

| Nystose (B80899) | 4 | 4.6 |

| 1F-fructofuranosyl nystose | 5 | 8.2 |

| 1,1,1,1-kestohexose | 6 | 13.6 |

| Fructoheptasaccharide | 7 | 19.1 |

| Fructo-oligosaccharide DP8 | 8 | 21.3 |

| Fructo-oligosaccharide DP9 | 9 | 23.3 |

| Data sourced from a study on Jerusalem artichoke tuber carbohydrates. nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). UHPLC is often coupled with advanced detectors like mass spectrometers for comprehensive analysis.

In recent studies, UHPLC has become the frontline separation technique for oligosaccharide analysis prior to mass spectrometric detection. mdpi.comresearchgate.net For the characterization of FOS in Polygonatum cyrtonema Hua, a UHPLC system was coupled to a Q-Exactive Orbitrap mass spectrometer. mdpi.comnih.gov This setup, often referred to as UHPLC-HRMS (High-Resolution Mass Spectrometry), enables the efficient separation of oligosaccharide isomers, which can then be accurately identified by the mass spectrometer. mdpi.com The enhanced separation power of UHPLC is critical for resolving high-DP FOS like DP8/GF7 from a complex biological matrix containing numerous other structurally similar oligosaccharides. mdpi.com

High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the quantification and quality control of FOS. Various HPLC modes and detectors can be employed for oligosaccharide analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like FOS. In one study, a HILIC-HPLC method with an Evaporative Light-Scattering Detector (ELSD) was developed for the quantitative analysis of eight FOS, including Fructo-oligosaccharide DP8/GF7 (referred to as GF7 in the study). scienceopen.com The method was validated and used to establish a Quantitative Analysis of Multi-Components by Single-Marker (QAMS) approach, demonstrating its utility for quality assessment of commercial products. scienceopen.com The study successfully determined the relative correction factors (RCFs) for accurate quantification. scienceopen.com

Furthermore, HPLC is a standard method for purity assessment. A certificate of analysis for a commercial standard of this compound reported a purity of 99.76%, as determined by HPLC. medchemexpress.com Another study analyzing Jerusalem artichoke carbohydrates used an HPLC system with a differential refractive index detector and a specialized column for sugar analysis to quantify fructose (B13574), glucose, and sucrose (B13894). nih.gov

Table 2: Quantitative HPLC Analysis of Fructo-oligosaccharides

| Analyte | Reference Analyte | Relative Correction Factor (RCF) | Linearity (R²) | Accuracy (Recovery %) |

| Sucrose (GF1) | Nystose | 0.86 | > 0.9998 | 95-105% |

| 1-Kestose (GF2) | Nystose | 0.91 | > 0.9998 | 95-105% |

| Nystose (GF3) | Nystose | 1.00 | > 0.9998 | 95-105% |

| 1F-fructofuranosylnystose (GF4) | Nystose | 0.93 | > 0.9998 | 95-105% |

| 1,1,1,1-Kestohexose (GF5) | Nystose | 1.05 | > 0.9998 | 95-105% |

| Fructoheptasaccharide (GF6) | Nystose | 1.15 | > 0.9998 | 95-105% |

| This compound | Nystose | 1.12 | > 0.9998 | 95-105% |

| Fructo-oligosaccharide DP9/GF8 | Nystose | 1.18 | > 0.9998 | 95-105% |

| Data from a HILIC-HPLC-ELSD study establishing a QAMS method. scienceopen.com |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Mass Spectrometry-Based Structural Elucidation of High DP Fructo-oligosaccharides

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of oligosaccharides. It provides precise molecular weight information and, through tandem MS (MS/MS), yields fragmentation patterns that are characteristic of the oligosaccharide's sequence and linkage.

The coupling of UHPLC with a Q-Exactive Orbitrap Mass Spectrometer represents a powerful platform for oligosaccharide analysis. mdpi.comresearchgate.net This high-resolution mass spectrometer provides highly accurate mass measurements (typically <5 ppm), which facilitates the confident assignment of elemental compositions. wistar.org

In a systematic study to identify oligosaccharides in Polygonatum cyrtonema Hua, this technique was employed in negative ion mode. mdpi.comresearchgate.netnih.gov The analysis operated in a full MS scan with a data-dependent MS² (full MS/ddMS²) mode, allowing for the comprehensive identification of components. mdpi.com Based on precise molecular mass and fragmentation data, researchers were able to preliminarily identify two isomers (compounds 18 and 40) as this compound. mdpi.comresearchgate.net This method is particularly valuable as it does not require derivatization and can distinguish between different types of oligosaccharides, such as fructo-oligosaccharides and arabino-oligosaccharides, within the same sample. mdpi.com

Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of high-DP FOS. researchgate.net For FOS with a DP greater than 7, identification primarily relies on recognizing characteristic fragmentation patterns reported in the literature. mdpi.comresearchgate.netresearchgate.net

When subjected to collision-induced dissociation in negative ion mode, FOS typically fragment via the cleavage of glycosidic bonds. The fragmentation pattern of this compound, which has a molecular formula of C₄₈H₈₂O₄₁ and a molecular weight of 1315.14 g/mol , can be predicted based on the established behavior of other high-DP FOS. medchemexpress.com The analysis of fructoheptasaccharide (DP7) showed a quasi-molecular ion peak [M-H]⁻ at m/z 1153.36. Its fragmentation produced ions at m/z 991, 829, 667, 505, and 343, corresponding to the successive losses of a fructose residue (162 Da). researchgate.net

Following this pattern, FOS DP8/GF7 would exhibit a quasi-molecular ion [M-H]⁻ at approximately m/z 1313. The MS/MS spectrum would be characterized by a series of product ions resulting from the sequential loss of fructose units.

Table 3: Predicted MS/MS Fragmentation Profile for this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion | Neutral Loss | Description |

| ~1313 | [M-H-162]⁻ | C₆H₁₀O₅ (Fructose) | Loss of one fructose unit |

| [M-H-324]⁻ | 2 x C₆H₁₀O₅ | Loss of two fructose units | |

| [M-H-486]⁻ | 3 x C₆H₁₀O₅ | Loss of three fructose units | |

| [M-H-648]⁻ | 4 x C₆H₁₀O₅ | Loss of four fructose units | |

| [M-H-810]⁻ | 5 x C₆H₁₀O₅ | Loss of five fructose units | |

| [M-H-972]⁻ | 6 x C₆H₁₀O₅ | Loss of six fructose units | |

| [M-H-1134]⁻ | 7 x C₆H₁₀O₅ | Loss of seven fructose units (results in glucose ion) | |

| This table is based on the established fragmentation patterns of high-DP FOS. researchgate.netresearchgate.net |

Additionally, fragment ions formed by the subsequent loss of a water molecule (18 Da) from the primary fragments are also commonly observed, providing further diagnostic evidence for identification. researchgate.net This detailed fragmentation analysis, combined with high-resolution mass data and chromatographic retention time, allows for the confident identification of FOS DP8/GF7 in complex samples. mdpi.com

De Novo Structural Characterization of Novel High DP FOS Isomers

The structural elucidation of high DP FOS isomers, such as DP8/GF7, presents a significant analytical challenge due to the potential for numerous isomeric forms and complex branching patterns. nih.gov De novo structural characterization, which determines the structure of a compound without prior knowledge, is crucial for understanding these complex molecules. biorxiv.org

Modern mass spectrometry-based workflows have emerged as powerful tools for this purpose. A multi-dimensional approach, combining liquid chromatography and tandem mass spectrometry (LC-MS/MS), allows for the separation and detailed structural analysis of oligosaccharide mixtures. nih.gov This methodology can provide information on the degree of polymerization, monosaccharide composition, and even the sequence and linkage positions of the sugar units. nih.gov

For instance, a workflow might involve an initial separation of oligosaccharides by high-performance liquid chromatography (HPLC), followed by analysis using a quadrupole time-of-flight (QTOF) mass spectrometer for sequencing. Concurrently, collected fractions can be subjected to further analysis by a triple quadrupole (QqQ) mass spectrometer to determine the specific monosaccharide and linkage compositions. nih.gov While challenges remain in differentiating between monosaccharide isomers with identical masses (e.g., fructose, glucose, galactose), this integrated LC-MS approach provides in-depth structural information for complex oligosaccharides. nih.gov

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another highly effective technique for the analysis of FOS. chrom-china.comnih.govchromatographyonline.com This method allows for the separation of complex carbohydrate mixtures, including isomeric sugars and disaccharides with different linkage positions. chromatographyonline.com HPAEC-PAD has been successfully applied to characterize short-chain FOS with a degree of polymerization ranging from DP3 to DP7. nih.gov Furthermore, a reverse-phase liquid chromatography/mass spectrometry method has been developed for the analysis of high-molecular-weight fructooligosaccharides, enabling the separation and quantification of isomeric fructan oligomers with a DP ranging from 3 to over 100. jst.go.jpresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of oligosaccharides, providing critical information on the composition of sugar residues and the positions and configurations of glycosidic linkages. glycoforum.gr.jpacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the intricate structures of FOS like DP8/GF7. semanticscholar.org

The ¹H NMR spectrum of a FOS provides characteristic signals for the anomeric protons, which are sensitive to the type of glycosidic linkage. nih.gov For example, in inulin-type fructans, the α-D-glucosyl unit and the β-D-fructofuranosyl residues give rise to distinct signals. semanticscholar.orgnih.gov The ¹³C NMR spectrum complements this information by providing chemical shifts for each carbon atom in the sugar rings, further aiding in the identification of linkage positions. semanticscholar.org

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for establishing connectivity between protons and carbons, both within a single sugar residue and across glycosidic bonds. semanticscholar.org The HSQC experiment correlates directly bonded proton and carbon atoms, while the HMBC experiment reveals longer-range correlations, allowing for the unambiguous assignment of glycosidic linkages, such as the (2→1)-β-glycosidic bonds that are characteristic of inulin-type FOS. semanticscholar.orgnih.gov By analyzing the integration of specific signals in the ¹H NMR spectrum, it is also possible to determine the degree of polymerization (DP) of the fructan. semanticscholar.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Inulin-Type Fructans semanticscholar.org

| Residue | H-1/C-1 (ppm) | H-2/C-2 (ppm) | H-3/C-3 (ppm) | H-4/C-4 (ppm) | H-5/C-5 (ppm) | H-6/C-6 (ppm) |

| α-Glc | 5.35/93.38 | - | - | - | - | 3.75/61.42 |

| Fructose | - | - | 4.18/78.48 | 4.04/75.48 | 3.80/82.20 | - |

Note: This table presents example chemical shifts and is not exhaustive. Actual values may vary depending on the specific FOS and experimental conditions.

Monosaccharide Composition Analysis

Determining the monosaccharide composition is a fundamental step in the characterization of any oligosaccharide. For this compound, this analysis confirms the constituent sugar units. FOS are primarily composed of fructose and glucose units. frontiersin.orgnih.gov

The standard method for monosaccharide analysis involves acid hydrolysis of the oligosaccharide to break the glycosidic bonds, followed by chromatographic separation and quantification of the resulting monosaccharides. researchgate.net High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose, often employing pre-column derivatization to enhance the detection of the sugars. researchgate.net

For instance, after acid hydrolysis, the liberated monosaccharides can be derivatized and then analyzed by HPLC. By comparing the retention times of the peaks in the sample chromatogram to those of known monosaccharide standards (e.g., fructose, glucose, mannose, galactose), the composition of the original oligosaccharide can be determined. researchgate.net

The phenol-sulfuric acid method is another widely used colorimetric method for determining the total sugar content. frontiersin.orgnih.gov This method relies on the dehydration of monosaccharides by concentrated sulfuric acid to form furfural (B47365) derivatives, which then react with phenol (B47542) to produce a colored compound that can be quantified spectrophotometrically. frontiersin.org It is important to note that different monosaccharides can exhibit different color-rendering abilities in this assay, which may necessitate the use of correction factors for accurate quantification of heteropolysaccharides. frontiersin.orgnih.gov

Microbial Fermentation and Metabolic Interactions of High Degree of Polymerization Fos

Fermentation Kinetics of Fructo-oligosaccharide DP8/GF7 by Commensal Gut Microbes

The rate and manner in which this compound is fermented are heavily influenced by its molecular size.

The degree of polymerization is a critical factor determining the fermentation rate of fructans by gut microbes. oup.com Generally, bacteria ferment shorter-chain FOS more rapidly than longer-chain molecules like inulin (B196767). oup.comasm.org Studies have shown that FOS with a DP between 2 and 8 are fermented simultaneously, though the shorter fractions are often metabolized preferentially. asm.org For instance, in vitro fermentation experiments have demonstrated that FOS with a DP of 4-8 are utilized by human small intestinal microbiota, although the breakdown of fructans with a DP ≥ 10 is considerably slower. wur.nl A higher degree of polymerization leads to a slower fermentation rate, which can enhance prebiotic effects deeper into the colon. oup.com This suggests that this compound would be fermented at a moderate rate, slower than simple sugars but more readily than very long-chain inulin (DP > 23). asm.orgwur.nl

The table below illustrates the general relationship between the degree of polymerization of fructans and their fermentation rate by gut microbiota.

| Fructan Type | Average Degree of Polymerization (DP) | General Fermentation Rate |

| Short-chain FOS (scFOS) | 2-8 | Fast to Moderate |

| This compound | 8 | Moderate |

| Low-Polymerization Inulin (LPDI) | ~9 | Moderate to Slow |

| High-Polymerization Inulin (HPDI) | >23 | Slow |

This table is a synthesized representation based on findings that fermentation rates decrease as the degree of polymerization increases. oup.comasm.org

Gut bacteria exhibit substrate preference, a phenomenon where they metabolize more easily accessible energy sources before utilizing more complex carbohydrates. nih.gov When a mixture of FOS with varying chain lengths is available, the shorter oligosaccharides are typically consumed first. koreascience.kr This sequential utilization is a well-documented characteristic of microbial fermentation. For example, Lactobacillus paracasei has been shown to preferentially metabolize oligofructose (DP 2-8) when grown in a medium containing both oligofructose and long-chain inulin. asm.org This indicates that in a natural gut environment containing various carbohydrates, the fermentation of this compound would likely commence after the depletion of simpler sugars and shorter-chain FOS.

Differential Utilization Rates of Oligosaccharides Based on Degree of Polymerization

Microbial Metabolism Pathways of this compound

The breakdown of this compound involves specific enzymatic machinery and metabolic pathways, particularly within beneficial gut bacteria like Bifidobacterium.

The initial step in the metabolism of FOS is the enzymatic breakdown of the polysaccharide chain into smaller units. This is accomplished by extracellular enzymes called glycoside hydrolases (GHs). nih.gov Specifically, enzymes from the GH32 family, which includes fructofuranosidases and inulinases, are responsible for hydrolyzing the β-(2→1) linkages in fructans. nih.gov Bacteria that can metabolize FOS possess at least one active GH32 enzyme. nih.gov These enzymes break down the long this compound chain, releasing fructose (B13574) and smaller oligosaccharides that can then be transported into the bacterial cell for further metabolism.

Once fructose is transported into the cell, Bifidobacterium species utilize a unique metabolic route known as the "bifid shunt" or the fructose 6-phosphate phosphoketolase (F6PPK) pathway. koreascience.krkoreascience.krfrontiersin.org This pathway is distinct from the more common glycolytic pathways found in other bacteria. koreascience.krfrontiersin.org The key enzyme, fructose-6-phosphate (B1210287) phosphoketolase (F6PPK), cleaves fructose-6-phosphate into acetyl phosphate (B84403) and erythrose-4-phosphate. researchgate.net This highly efficient pathway theoretically yields more ATP per mole of glucose compared to standard fermentation pathways and produces acetate (B1210297) and lactate (B86563) as primary end products. researchgate.netfrontiersin.org The production of these short-chain fatty acids (SCFAs) contributes to a lower colonic pH, which is beneficial for gut health.

Enzymatic Hydrolysis by Glycoside Hydrolases (e.g., Fructofuranosidases)

In Vitro and Ex Vivo Models for Gut Microbiome Studies

To study the complex interactions between prebiotics like this compound and the gut microbiota, researchers use various laboratory models that simulate the human gut environment. gutmicrobiotaforhealth.comnih.gov

In Vitro Models : These are widely used to investigate the fermentation properties of prebiotics under controlled conditions. gutmicrobiotaforhealth.comresearchgate.net

Batch Fermentation Models : These simple, closed systems involve inoculating a substrate (like FOS) with a fecal slurry in an anaerobic environment. nih.govunibo.it They are useful for short-term studies to assess changes in microbial populations and the production of metabolites like SCFAs. unibo.it

Continuous Culture Models : More sophisticated systems, such as the multi-stage Simulator of the Human Intestinal Microbial Ecosystem (SHIME), mimic the different regions and conditions of the gastrointestinal tract. unibo.it These allow for long-term studies and provide a more dynamic and in vivo-like representation of microbial adaptation and metabolism. researchgate.netunibo.it

Ex Vivo Models : These models utilize fresh intestinal tissue or contents, providing a bridge between in vitro and in vivo studies. nih.govnih.gov By maintaining the tissue's viability, these systems allow for the investigation of direct host-microbiome interactions in a highly relevant physiological context, although they are more complex to implement. nih.gov An ex vivo fermentation system using pooled feces from healthy donors has been used to compare the prebiotic effects of fructans with different degrees of polymerization, showing that higher polymerization had a greater effect on the microbiota composition and metabolic activity. nih.gov

These models are invaluable tools for elucidating the mechanisms by which specific dietary fibers modulate the gut microbiome's structure and function. gutmicrobiotaforhealth.comnih.gov

Simulation of Colonic Fermentation Environment

To study the intricate processes of microbial fermentation of complex carbohydrates like FOS DP8/GF7, researchers utilize various in vitro models that simulate the conditions of the human colon. These models are essential for understanding the metabolic fate of prebiotics without the complexities of host absorption. nih.gov

Commonly used systems include:

Batch Fermentation Cultures: These are relatively simple, closed systems where a fecal inoculum from healthy donors is combined with a nutrient medium and the prebiotic substrate (e.g., FOS). mdpi.com The system is maintained under anaerobic conditions at a constant temperature (e.g., 37°C) and pH (e.g., 6.3) to mimic the colonic environment. asm.org Samples can be taken at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) to analyze changes in microbial populations and metabolite production. researchgate.netprodigest.eu This method is effective for studying the fermentation kinetics of different substrates, revealing that shorter-chain FOS are often fermented more rapidly, while longer-chain FOS are fermented more steadily over a prolonged period. researchgate.net

Continuous and Multi-Compartmental Models: More sophisticated models like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME) or the Multi-unit Colon Gut Model (MICODE) offer a more dynamic representation of the gastrointestinal tract. nih.govresearchgate.net These models can simulate different regions of the colon (proximal, transverse, distal), each with distinct environmental conditions and microbial communities. researchgate.net This allows for a more detailed investigation of how longer-chain FOS, which may be fermented more slowly, affect the microbiota throughout the entire length of the colon. researchgate.net High-throughput versions of these models, sometimes called "Colon-on-a-plate®," enable the parallel screening of numerous test products and conditions, providing robust statistical insights into the interplay between substrates and the gut microbiota. prodigest.eu

These simulation models are crucial for evaluating how FOS with a DP of up to 8 and higher are metabolized by colonic bacteria. asm.orgresearchgate.net

Assessment of Microbiota Compositional Shifts (e.g., Bifidobacterium, Lactobacillus spp.)

A primary functional benefit of FOS is their prebiotic effect, characterized by the selective stimulation of beneficial gut bacteria. The fermentation of high-DP FOS leads to notable shifts in the microbial community, particularly an increase in the abundance of Bifidobacterium and Lactobacillus species.

Lactobacillus: Supplementation with FOS has also been shown to promote the growth of Lactobacillus species. nih.govnih.gov Studies using fecal fermentation models have observed an increase in the relative abundance of Lactobacillus following FOS administration. nih.govfrontiersin.org The ability to ferment FOS can vary between different Lactobacillus strains. nih.govjmb.or.kr For instance, research has shown that most strains of Lactobacillus acidophilus and Lactobacillus casei are capable of fermenting FOS. nih.gov The proliferation of these lactic acid bacteria contributes to a healthy intestinal environment. avma.org

The table below summarizes findings on the impact of FOS fermentation on key bacterial genera from in vitro studies.

| Bacterial Genus | Observed Effect of FOS Fermentation | Source |

|---|---|---|

| Bifidobacterium | Significant increase in relative and absolute abundance. | mdpi.comnih.govfrontiersin.org |

| Lactobacillus | Increase in relative abundance. | nih.govnih.govfrontiersin.org |

| Butyrate-producing microbes (e.g., Faecalibacterium) | Significant changes observed, often an increase. | nih.gov |

Production of Fermentation Byproducts (e.g., Short-Chain Fatty Acids, Organic Acids)

The anaerobic fermentation of FOS, including high-DP variants, by gut microbiota results in the production of beneficial metabolic byproducts, primarily short-chain fatty acids (SCFAs) and other organic acids. wikipedia.orgnih.gov

Short-Chain Fatty Acids (SCFAs): The principal SCFAs produced are acetate, propionate (B1217596), and butyrate (B1204436). mdpi.comnih.gov These molecules play a crucial role in gut health and host metabolism. Butyrate is the preferred energy source for colonocytes, while acetate and propionate are absorbed into the bloodstream and utilized by the liver and peripheral tissues. nih.govnih.gov Studies using in vitro fermentation models have demonstrated that FOS supplementation leads to a significant increase in the total production of SCFAs. mdpi.comresearchgate.net The chain length of the FOS can influence the specific profile and production rate of SCFAs; longer chains like DP8 may be fermented more slowly, leading to a more sustained release of SCFAs in more distal parts of the colon. researchgate.net

Other Organic Acids: Besides the main SCFAs, FOS fermentation can also yield other organic acids such as lactic acid, formic acid, and succinic acid. mdpi.comnih.gov Lactic acid is a common product of fermentation by Lactobacillus and Bifidobacterium species. iscientific.org Some studies note a metabolic shift in bifidobacteria toward producing more acetate and formate (B1220265) when fermenting less readily available substrates like longer-chain fructans. asm.org These acids contribute to lowering the luminal pH, which helps to inhibit the growth of pathogenic bacteria. wikipedia.org

The following table presents data on SCFA production during the in vitro fermentation of FOS from a study using a mixture containing high-DP FOS (>10% with DP > 5).

| Fermentation Time | Substrate | Total SCFA (g/L) | Acetate (g/L) | Propionate (g/L) | Butyrate (g/L) | Source |

|---|---|---|---|---|---|---|

| 24 hours | Microbial-FOS (contains DP>5) | 9.0 ± 2.0 | 5.0 ± 1.0 | 2.0 ± 1.0 | 2.0 ± 1.0 | mdpi.com |

| Control (No Substrate) | 3.0 ± 0.4 | 2.0 ± 0.2 | 0.6 ± 0.1 | 0.7 ± 0.1 |

Research Gaps and Future Directions in Fructo Oligosaccharide Dp8/gf7 Research

Enzymatic Specificity and Engineering for Tailored FOS DP8/GF7 Production

The enzymatic synthesis of FOS from sucrose (B13894) is governed by fructosyltransferases (FTases), which exhibit both transferase (synthesis) and hydrolase (breakdown) activities. mdpi.com A significant research gap exists in identifying or engineering enzymes with a high propensity for synthesizing longer-chain FOS like DP8/GF7 while minimizing the production of shorter chains (e.g., 1-kestose (B104855), nystose) and unwanted hydrolysis.

Current research focuses on modifying FTases and related enzymes, such as β-fructofuranosidases, to alter their product specificity. core.ac.uk The goal of enzyme engineering is to increase the transferase-to-hydrolase activity ratio and to favor the elongation of the fructan chain beyond DP3 and DP4. frontiersin.org Techniques like site-directed mutagenesis and directed evolution are being employed to create enzyme variants with improved thermal stability and reduced glucose inhibition, which are critical for efficient industrial bioprocesses. core.ac.uk For instance, special fructan:fructan 1-fructosyltransferases (high DP 1-FFTs) have been identified in plants like globe thistle (Echinops ritro) that are naturally capable of producing high DP inulin (B196767). nih.gov The recombinant expression of such enzymes in microbial hosts like Pichia pastoris shows promise for their use in bioreactors to produce specific high DP FOS. nih.gov Engineering these enzymes to consistently favor the synthesis of DP8 could lead to tailored production processes that yield a product highly enriched in this specific molecule. uminho.pt

Table 1: Key Enzymes in FOS Production and Their Engineering Potential

| Enzyme | Source Organism (Example) | Role in FOS Synthesis | Research & Engineering Focus |

| Fructosyltransferase (FTase) | Aspergillus sp. | Catalyzes the transfer of fructosyl units from sucrose to an acceptor molecule, elongating the FOS chain. tandfonline.com | Improving transfructosylation efficiency; reducing hydrolytic activity; enhancing production of higher DP FOS. mdpi.com |

| β-Fructofuranosidase | Aspergillus japonicus | Displays fructosyltransferase activity under high sucrose conditions to synthesize FOS. core.ac.uk | Engineering for improved thermal stability and reduced glucose inhibition to increase FOS yield and DP. core.ac.uk |

| High DP 1-Fructan:Fructan Fructosyltransferase (1-FFT) | Echinops ritro (B10826671) (Globe Thistle) | Specializes in elongating fructan chains to produce high DP inulins. nih.gov | Cloning and expressing in microbial systems for in-vitro production of high DP FOS; potential for increasing DP in crops. nih.gov |

| Levansucrase (SacB) | Zymomonas mobilis | Converts sucrose into levan (B1592505) and FOS, primarily of the levan-type (β(2→6) linkages). uminho.pt | Overexpression and engineering to modulate the composition of the FOS mixture, potentially increasing the yield of specific DPs. uminho.pt |

Novel Microbial Sources and Bioprocess Intensification for High DP FOS Synthesis

The identification of novel microorganisms capable of efficiently producing high DP FOS is a critical research frontier. While fungi from the genera Aspergillus and Aureobasidium are well-known FOS producers, their enzymatic systems often yield short-chain FOS (scFOS). mdpi.com The search for new strains from diverse environments could uncover enzymes with unique specificities for longer-chain synthesis. For example, a novel Aureobasidium pullulans strain was identified as a highly efficient whole-cell biocatalyst for FOS production, highlighting the potential of screening for superior producers. researchgate.net

Bioprocess intensification aims to enhance productivity and yield, which is crucial for making high DP FOS production economically viable. bataviabiosciences.com Key strategies include:

High-Cell-Density Fermentation: Cultivating producer microbes to high densities increases the volumetric productivity of the desired enzymes. bataviabiosciences.com

Whole-Cell Biocatalysis: Using whole microbial cells as catalysts eliminates the costly and time-consuming steps of enzyme extraction and purification. researchgate.netqut.edu.au This approach has been shown to be efficient for FOS production from sucrose and even low-cost substrates like sugarcane molasses. qut.edu.au

Continuous and Fed-Batch Reactors: Continuous processing and fed-batch strategies, where the substrate is fed over time, can maintain optimal sucrose concentrations, favoring the transferase activity of the enzyme and potentially leading to FOS with a higher DP, such as fructofuranosyl nystose (B80899) (GF4). uminho.ptbataviabiosciences.com

Immobilization: Immobilizing enzymes or whole cells on a solid support allows for their reuse and facilitates continuous production, improving process stability and economics. researchgate.net

Table 2: Examples of Microbial Sources for High DP FOS Synthesis

| Microbial Genus | Species Example | Key Advantage | Relevant Bioprocess Strategy |

| Aureobasidium | A. pullulans | Efficient whole-cell biocatalyst; high transfructosylating activity reported in novel strains. researchgate.net | One-stage batch or continuous production using whole cells; use of low-cost substrates like molasses. researchgate.netqut.edu.au |

| Aspergillus | A. oryzae | High transfructosylation activity reported; a leading genus for industrial FOS production. mdpi.com | Immobilized enzyme reactors; process optimization to favor high DP products. researchgate.net |

| Zymomonas | Z. mobilis | GRAS (Generally Regarded As Safe) status; potential for one-step production from sucrose. uminho.pt | Recombinant expression of engineered enzymes to produce tailor-made FOS mixtures. uminho.pt |

| Lactobacillus | L. reuteri | Produces inulin-type fructans. jmb.or.kr | Research into its inulosucrase for potential industrial application, though productivity is currently a challenge. jmb.or.kr |

Elucidation of Plant FOS Biosynthesis and Degradation Pathways for High DP FOS Accumulation

Plants naturally synthesize and store fructans as reserve carbohydrates in their vacuoles. oup.com The degree of polymerization of these fructans is determined by a dynamic balance between synthesis and degradation. A deeper understanding of these pathways is essential for genetically engineering crops to accumulate high levels of specific FOS like DP8/GF7.

Fructan biosynthesis in plants is a multi-enzyme process. mdpi.com It begins with sucrose:sucrose 1-fructosyltransferase (1-SST), which creates the initial trisaccharide, 1-kestose. mdpi.com Subsequently, fructan:fructan 1-fructosyltransferase (1-FFT) elongates the chain by adding more fructose (B13574) units. mdpi.com Some plants possess specialized high DP 1-FFTs, enabling them to produce very long inulin chains. nih.gov

Simultaneously, fructan degradation occurs, primarily catalyzed by fructan exohydrolases (FEHs), which remove terminal fructose units from fructan chains. mdpi.com The activity of these degradation enzymes limits the maximum DP that can accumulate in the plant tissue. Research is needed to fully characterize the specificities of different FEHs and the regulatory mechanisms that control their expression. Other degradation pathways, such as those involving senescence-associated vacuoles (SAVs), may also play a role in breaking down chloroplast components and other cellular materials, though their direct role in bulk fructan turnover is less clear. frontiersin.org By identifying the genes for high DP-synthesizing enzymes and suppressing the genes for key degradation enzymes, it may be possible to engineer crops like chicory or Jerusalem artichoke to become factories for high DP FOS. nih.govmdpi.com

Advanced Omics Approaches in Understanding FOS DP8/GF7 Microbial Interactions

The functional benefits of FOS are mediated through their interaction with microorganisms, particularly the gut microbiota. nih.gov However, there is a significant research gap in understanding how specific high DP FOS, such as DP8/GF7, are metabolized and what precise effects they have on microbial community structure and function. Advanced omics technologies offer powerful tools to address this gap. nih.govfrontiersin.org

Metagenomics: This approach involves sequencing the entire genetic material from a microbial community (e.g., from a fecal sample). It can be used to determine how the gut microbiota composition changes in response to DP8/GF7 supplementation, identifying which bacterial species are stimulated. frontiersin.org

Transcriptomics: By analyzing the RNA transcripts, transcriptomics reveals which genes are being actively expressed by the microbial community. This can show how microbes adapt their metabolic machinery to utilize DP8/GF7 as a substrate. nih.gov

Proteomics: This is the large-scale study of proteins. It can identify the specific enzymes (e.g., fructanases) produced by gut bacteria to break down and ferment DP8/GF7. nih.gov

Metabolomics: This technique profiles the small-molecule metabolites produced by the microbiota, such as short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate (B1217596). frontiersin.org This is crucial for linking the consumption of DP8/GF7 to the production of health-associated compounds. nih.gov

Integrating these omics approaches (a multi-omics strategy) can provide a holistic view of the complex interactions between FOS DP8/GF7 and microbial ecosystems. nih.govresearchgate.net This knowledge is essential for substantiating the specific health benefits of high DP FOS and for designing next-generation prebiotics.

Scale-Up and Economic Feasibility of High DP FOS Production

Key research gaps and challenges in this area include:

Downstream Purification: The primary bottleneck is the separation of DP8/GF7 from the complex mixture of other FOS (DP2-DP7, DP9+), unreacted sucrose, and monosaccharides (glucose, fructose) that are present in the reaction syrup. researchgate.netresearchgate.net Chromatographic separation methods are effective but can be prohibitively expensive at a large scale.

Process Optimization: Achieving high yields of a specific DP requires precise control over reaction conditions (temperature, pH, substrate concentration) to maximize the desired enzymatic activity. mdpi.comnih.gov Scaling up these optimized conditions from a bench-top reactor to a large industrial fermenter is a non-trivial engineering task. uminho.pt

Raw Material Costs: The cost of high-purity sucrose as a substrate can be substantial. Research into using cheaper, sucrose-rich agro-industrial residues, such as sugarcane molasses, is a promising avenue to improve process economics. qut.edu.au However, these materials contain impurities that can complicate both the enzymatic reaction and downstream purification.